Ethyl 3-methyl-2-oxocyclopentanecarboxylate Ethyl 3-methyl-2-oxocyclopentanecarboxylate
Brand Name: Vulcanchem
CAS No.: 7424-85-3
VCID: VC2327234
InChI: InChI=1S/C9H14O3/c1-3-12-9(11)7-5-4-6(2)8(7)10/h6-7H,3-5H2,1-2H3
SMILES: CCOC(=O)C1CCC(C1=O)C
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol

Ethyl 3-methyl-2-oxocyclopentanecarboxylate

CAS No.: 7424-85-3

Cat. No.: VC2327234

Molecular Formula: C9H14O3

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-methyl-2-oxocyclopentanecarboxylate - 7424-85-3

Specification

CAS No. 7424-85-3
Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
IUPAC Name ethyl 3-methyl-2-oxocyclopentane-1-carboxylate
Standard InChI InChI=1S/C9H14O3/c1-3-12-9(11)7-5-4-6(2)8(7)10/h6-7H,3-5H2,1-2H3
Standard InChI Key RYLWOWNENNPXNW-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCC(C1=O)C
Canonical SMILES CCOC(=O)C1CCC(C1=O)C

Introduction

Chemical Structure and Properties

Molecular Structure

Ethyl 3-methyl-2-oxocyclopentanecarboxylate features a cyclopentane core with three key functional groups:

  • A ketone (oxo) group at position 2

  • A carboxylic ester (ethoxycarbonyl) group at position 1

  • A methyl substituent at position 3

This arrangement creates a β-ketoester system that exhibits distinctive chemical behavior, including enhanced acidity of the α-hydrogen between the two carbonyl groups.

Physical and Chemical Properties

The physical and chemical properties of ethyl 3-methyl-2-oxocyclopentanecarboxylate are summarized in the following table:

PropertyValue
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
CAS Number7424-85-3
Physical StateLiquid (presumed based on analogous compounds)
SolubilityLikely insoluble in water, soluble in organic solvents
LogP1.16470
Polar Surface Area (PSA)43.37000

The compound demonstrates chemical properties typical of β-ketoesters, including:

  • Potential for keto-enol tautomerism

  • Enhanced acidity of the α-hydrogen (between the carbonyl groups)

  • Susceptibility to nucleophilic addition reactions

  • Capacity for aldol and Michael reactions

Nomenclature and Identification

Synonyms and Alternative Names

The compound is known by several names in chemical literature and databases:

Systematic/Common Names
Ethyl 3-methyl-2-oxocyclopentanecarboxylate
Ethyl 3-methyl-2-oxocyclopentane-1-carboxylate
Cyclopentanecarboxylic acid, 3-methyl-2-oxo-, ethyl ester
2-carboethoxy-5-methyl-cyclopentanone

Chemical Identifiers

Various identification systems assign the following identifiers to ethyl 3-methyl-2-oxocyclopentanecarboxylate:

Identifier TypeValue
CAS Number7424-85-3
European Community (EC) Number986-365-5
Standard InChIInChI=1S/C9H14O3/c1-3-12-9(11)7-5-4-6(2)8(7)10/h6-7H,3-5H2,1-2H3
Standard InChIKeyRYLWOWNENNPXNW-UHFFFAOYSA-N
SMILESCCOC(=O)C1CCC(C1=O)C

Applications and Uses

Synthetic Intermediate

Ethyl 3-methyl-2-oxocyclopentanecarboxylate serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex cyclopentane derivatives. These derivatives have significant importance in pharmaceutical and fine chemical industries due to their potential biological activities.

Chelating Applications

The β-ketoester functional arrangement present in this compound gives it potential as a chelating agent. Research on related compounds indicates that 1,3-ketoesters have "great potential in the food industry, as they are suitable for trapping flavours because of their chelating effects" .

Specifically, similar compounds have been investigated for their ability to chelate iron(III) in aqueous solutions, with potential applications for increasing iron bioavailability in human diets. The thermodynamic and kinetic parameters associated with monochelate complexation have been studied for related compounds, suggesting similar potential for ethyl 3-methyl-2-oxocyclopentanecarboxylate .

Related Compounds and Comparative Analysis

Structural Analogs

Several structurally related compounds provide context for understanding the properties and applications of ethyl 3-methyl-2-oxocyclopentanecarboxylate:

CompoundCAS NumberKey Structural Difference
Methyl 3-ethyl-2-oxocyclopentane-1-carboxylate60887-96-9Contains methyl ester and ethyl substituent
Ethyl 2-oxocyclopentanecarboxylate611-10-9Lacks methyl substituent at position 3
Methyl 2-oxocyclopentanecarboxylateNot providedMethyl ester without methyl substituent

These analogs share similar reactive properties due to the β-ketoester functional arrangement but may exhibit different physical properties and reactivity patterns based on their specific substitution patterns .

Functional Significance of Structural Variations

The positional isomerism and varying ester groups among these related compounds influence their:

  • Physical Properties: Slight variations in solubility profiles, boiling points, and crystallization behavior

  • Reactivity Patterns: Different substituents affect the acidity of α-hydrogens and stereochemical outcomes of reactions

  • Chelating Abilities: The specific arrangement of carbonyl groups impacts metal complexation properties

Future Research Directions

Based on the available data and the properties of ethyl 3-methyl-2-oxocyclopentanecarboxylate, several promising research directions emerge:

  • Optimization of Synthetic Routes: Development of more efficient and selective synthesis methods, particularly those employing environmentally friendly conditions

  • Expanded Pharmaceutical Applications: Investigation of the compound's potential as a building block for bioactive molecules, leveraging its functionalized cyclopentane structure

  • Advanced Food Science Applications: Further exploration of its potential chelating properties for flavor enhancement, preservation, and nutritional applications

  • Catalyst Development: Investigation of potential applications in catalytic systems, particularly those involving metal coordination

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